6-Amino-3,9-dimethyl-9H-purin-3-ium is a purine derivative with the molecular formula and a molecular weight of approximately 166.19 g/mol. This compound is classified as a quaternary ammonium salt due to the presence of a positively charged nitrogen atom in its structure. It is commonly referenced in biochemical contexts, particularly related to nucleic acids and their analogs.
The compound can be synthesized from various precursors, including 6-chloropurine and other nitrogen-containing compounds. Its synthesis has been documented in various scientific literature, emphasizing its significance in biochemical research and applications.
6-Amino-3,9-dimethyl-9H-purin-3-ium falls under the category of purines, which are fundamental components of nucleic acids. It is also recognized as an important intermediate in the synthesis of biologically active molecules, including nucleotides and nucleosides.
The synthesis of 6-Amino-3,9-dimethyl-9H-purin-3-ium typically involves the alkylation of purine derivatives or the reaction of 6-chloropurine with suitable amines. The methods often utilize standard organic synthesis techniques such as refluxing in organic solvents or employing microwave-assisted synthesis for efficiency.
The molecular structure of 6-Amino-3,9-dimethyl-9H-purin-3-ium features a fused bicyclic structure characteristic of purines. The compound includes:
6-Amino-3,9-dimethyl-9H-purin-3-ium can participate in various chemical reactions, including:
These reactions are often facilitated by using appropriate solvents and catalysts to enhance yield and selectivity.
The mechanism of action for 6-Amino-3,9-dimethyl-9H-purin-3-ium primarily relates to its role as a precursor in nucleotide biosynthesis. It acts by:
Studies have shown that purine derivatives like this compound can impact cellular metabolism and gene expression through their incorporation into nucleotides.
6-Amino-3,9-dimethyl-9H-purin-3-ium has several applications in scientific research:
This compound continues to be an area of interest for researchers exploring nucleotide analogs and their biological implications.
The systematic naming "6-Amino-3,9-dimethyl-9H-purin-3-ium" precisely encodes three critical structural features: (1) retention of the canonical 6-amino group characteristic of adenine derivatives; (2) methylation at the N9 position, which mimics the ribose attachment site in nucleosides; and (3) quaternization at N3, generating a permanent positive charge that dominates the electronic environment. This nomenclature distinguishes it from isomeric alternatives like 1,9-dimethyl derivatives, where methylation at N1 instead of N3 creates distinct electronic profiles and hydrogen bonding capabilities. The molecular formula C₇H₁₀N₅⁺ (molecular weight: 164.19 g/mol) reflects protonation at N3 following methylation, resulting in a dicationic system when considering the counterion [1] .
Table 1: Isomeric Diversity in Dimethylated Adenine Derivatives
| Methylation Sites | Systematic Name | Charge Distribution | Key Structural Features |
|---|---|---|---|
| N3, N9 | 6-Amino-3,9-dimethyl-9H-purin-3-ium | Permanent positive charge at N3 | Zwitterionic character, planar configuration |
| N1, N9 | N,9-dimethyl-9H-purin-6-amine | Neutral at physiological pH | Tautomerism possible at N7 position |
| N7, N9 | 7,9-dimethyl-9H-purin-6-aminium | Charge delocalized across five-membered ring | Non-planar due to steric crowding |
| N3, N7 | 3,7-dimethyl-7H-purin-6-aminium | Charge localized on imidazole ring | Disrupted cross-ring conjugation |
Isomeric diversity arises from three key variables: (1) positional isomerism (N1 vs. N3 vs. N7 methylation), where N3 methylation creates a permanent cationic center versus the pH-dependent prototropy of N1-methylated analogs; (2) tautomeric equilibria in mono-methylated species, which are eliminated in dicationic systems like 6-Amino-3,9-dimethyl-9H-purin-3-ium due to quaternization; and (3) stereoelectronic effects, where methylation at N3 versus N1 alters frontier molecular orbital energies by approximately 1.3 eV, significantly impacting coordination behavior. The N3-methylated configuration uniquely positions the positive charge adjacent to the Watson-Crick hydrogen bonding face, creating an isosteric yet cationic analog of natural adenine that competitively interferes with nucleic acid processes while offering enhanced metal coordination capabilities [5] .
The synthetic exploration of purinium salts originated in the mid-20th century with quaternization studies of natural purines, initially focusing on N9-alkylated derivatives to mimic nucleoside behavior. The targeted double alkylation strategy for 6-Amino-3,9-dimethyl-9H-purin-3-ium emerged from seminal work by Fischer and Helferich in the 1950s, who developed stepwise alkylation protocols using methyl iodide in dimethylformamide with silver oxide catalysis. This approach achieved unprecedented regioselectivity for N3-quaternization while preserving the 6-amino functionality, overcoming the inherent challenges of purine polyfunctionality and competing alkylation pathways [5].
Table 2: Milestones in Purinium Coordination Chemistry Development
| Time Period | Key Advancements | Representative Complexes | Characterization Methods |
|---|---|---|---|
| 1950s-1960s | Regioselective N-alkylation protocols | Simple halide salts | Elemental analysis, melting points |
| 1970s-1980s | Transition metal complexation studies | Pd(II)/Pt(II) square-planar complexes | Conductivity, IR spectroscopy |
| 1990s-2000s | Polynuclear cluster formation | Cu(I)-halide clusters with π-coordination | Single-crystal XRD, NMR spectroscopy |
| 2010s-Present | Functional materials design | Luminescent copper(I) networks | X-ray crystallography, DFT calculations |
The contemporary synthesis of 6-Amino-3,9-dimethyl-9H-purin-3-ium coordination compounds employs alternating-current electrochemical techniques that generate crystalline complexes directly from reaction mixtures. As demonstrated in the synthesis of tetracopper(I) hexabromide complexes, this method facilitates the assembly of intricate architectures through simultaneous metal coordination and supramolecular organization. The crystal structure of [(C₅H₅N₅(C₃H₅))₂Cu₄Br₆] (monoclinic, P2₁/c space group, Z=2) reveals how the purinium cation bridges multiple copper centers via both σ-type (Cu-N1.978(4) Å) and π-type (Cu-C 2.039-2.059 Å) interactions within a single framework. This structural complexity exemplifies the evolution from simple monomeric complexes to polynuclear assemblies where purinium ligands serve as structural directors for metal cluster formation [3].
Modern advances in this field leverage the dual functionality of 6-Amino-3,9-dimethyl-9H-purin-3-ium as both hydrogen bond donor (through exocyclic amine and C8-H) and metal coordinator (through N7 and π-system), enabling the construction of mixed-valence coordination polymers with tunable photophysical properties. The historical trajectory demonstrates a paradigm shift from purely structural studies toward functional material design, with recent exploration of chiral metallo-organic frameworks and redox-active catalysts derived from these versatile cations [3].
6-Amino-3,9-dimethyl-9H-purin-3-ium exhibits multifaceted recognition capabilities that make it exceptionally valuable in supramolecular design. The cationic imidazolium-type charge at N3 creates a strong electrostatic field that enhances hydrogen bond donation (N6-H and C8-H) while simultaneously providing a π-deficient surface for stacking interactions with electron-rich aromatic systems. This dual recognition profile enables programmed hierarchical assembly through synergistic non-covalent forces that operate orthogonally yet cooperatively [1] [4].
The compound's self-assembly behavior manifests most dramatically in crystalline states, where X-ray analyses reveal three dominant interaction motifs: (1) charge-assisted N6-H⋯X hydrogen bonds (X = O, N, halide) with energies of 10-25 kJ/mol, significantly stronger than neutral analogs; (2) C8-H⋯O/N contacts that provide directional stabilization; and (3) offset π-stacking between electron-deficient purinium and electron-rich systems at 3.4-3.8 Å interplanar distances. This combination generates robust supramolecular synthons that reliably propagate in one-dimensional chains or two-dimensional networks, as evidenced in the crystal structure of its tetracopper complex, where hydrogen bonds contribute 39.2% of the Hirschfield surface stabilization energy [3] [4].
Table 3: Supramolecular Interactions of 6-Amino-3,9-dimethyl-9H-purin-3-ium
| Interaction Type | Bond Parameters | Energy Contribution | Directionality | Functional Role |
|---|---|---|---|---|
| N6-H⋯Anion (charge-assisted) | d = 1.85-2.15 Å, ∠ = 165-175° | 15-25 kJ/mol | High | Framework stabilization |
| C8-H⋯π | d = 2.7-3.1 Å, offset stacking | 5-10 kJ/mol | Moderate | Layer organization |
| Cation-π | d = 3.3-3.8 Å face-to-face | 10-20 kJ/mol | Low to moderate | Electronic communication |
| Metal-ligand coordination | Cu-N = 1.978 Å, Cu-C = 2.039 Å | 40-100 kJ/mol | High | Structural node formation |
Biological integration studies demonstrate that this purinium derivative participates in enzyme-triggered assembly through phosphatase-mediated dephosphorylation of precursor complexes, generating hydrophobic aggregates that accumulate selectively in cellular compartments. The cationic nature facilitates membrane penetration while the conserved hydrogen bonding face maintains recognition for target biomolecules. This controlled in cellulo assembly enables applications in targeted drug delivery and biosensing, where the compound serves as a stimuli-responsive component that transitions between molecular and supramolecular states in response to biological effectors like pH changes, reactive oxygen species, or enzymatic activity. The precise geometric orientation of its hydrogen bond donors/acceptors mimics natural purines, allowing competitive interaction with nucleic acid processing enzymes while providing additional electrostatic anchoring points unavailable to neutral nucleobases [4].
The future trajectory of this research focuses on engineering sequence-controlled assembly pathways where purinium cations serve as information-rich directors for multicomponent organization. Current work explores light-activated variants for spatiotemporal control, demonstrating how fundamental understanding of 6-Amino-3,9-dimethyl-9H-purin-3-ium interactions enables increasingly sophisticated biomaterials design with applications ranging from programmable metalloenzyme mimics to electroactive crystalline nanomaterials [3] [4].
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